Phenyl 6-methoxypyridin-3-ylcarbamate
Description
Phenyl 6-methoxypyridin-3-ylcarbamate is a carbamate derivative featuring a 6-methoxypyridin-3-yl moiety linked to a phenyl group via a carbamate bridge. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and bioactivity. While the provided evidence primarily focuses on phenylephrine hydrochloride (PE) and its analytical methods, structural analogs like tert-butyl (6-methoxypyridin-3-yl)carbamate (synonym: AC1MC7TQ) are noted in . These compounds share the 6-methoxypyridin-3-ylcarbamate scaffold but differ in substituents (e.g., tert-butyl vs. phenyl), which influence their physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
phenyl N-(6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-8-7-10(9-14-12)15-13(16)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
JJNOYKFXGGQMBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Phenyl 6-methoxypyridin-3-ylcarbamate and related compounds, based on indirect evidence and analogous
Key Findings:
Structural Influence on Detection: this compound lacks polar groups (unlike PE), necessitating HPLC or mass spectrometry for analysis due to lower UV-Vis absorbance. In contrast, PE’s phenolic and amine groups enable sensitive spectrophotometric detection (ε = 6.62×10³ L·mol⁻¹·cm⁻¹) . tert-Butyl analogs are typically analyzed via NMR/MS due to synthetic applications .
Stability and Reactivity :
- Carbamates like this compound are hydrolytically stable under neutral conditions but degrade in acidic/basic media. PE, however, is stable in alkaline conditions for spectrophotometric coupling reactions .
Pharmaceutical Relevance :
- PE is a widely monitored decongestant with established pharmacopeial methods (e.g., British Pharmacopeia potentiometric titration ). Carbamates like this compound may require tailored quality control protocols due to structural complexity.
Analytical Challenges and Innovations
Spectrophotometric Limitations :
- Unlike PE, this compound lacks chromophores for direct UV-Vis detection. Derivative formation (e.g., azo coupling) or HPLC with fluorescence/electrochemical detection may be required .
Chromatographic Advances :
- Methods for PE (e.g., gradient HPLC ) could be adapted for carbamates by optimizing mobile phases (e.g., acetonitrile/ammonium acetate) to resolve lipophilic analogs.
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